molecular formula C16H25NOSi B8592733 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1H-indole CAS No. 101079-48-5

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1H-indole

Cat. No. B8592733
CAS RN: 101079-48-5
M. Wt: 275.46 g/mol
InChI Key: SXGCXXIWQAHVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1H-indole is a useful research compound. Its molecular formula is C16H25NOSi and its molecular weight is 275.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

101079-48-5

Molecular Formula

C16H25NOSi

Molecular Weight

275.46 g/mol

IUPAC Name

tert-butyl-[2-(1H-indol-3-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C16H25NOSi/c1-16(2,3)19(4,5)18-11-10-13-12-17-15-9-7-6-8-14(13)15/h6-9,12,17H,10-11H2,1-5H3

InChI Key

SXGCXXIWQAHVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tryptophol (5.0 g, 31 mmol) in DMF (30 ml) was treated with imidazole (4.64 g, 68 mmol) and cooled to 0° C. tert-Butyldimethylsilyl chloride (5.14 g, 34.1 mmol) was added and the mixture was stirred at room temperature for 16 h. The mixture was then diluted with ethyl acetate (100 ml) and washed with water (2×100 ml) and the aqueous solutions were extracted with ethyl acetate (200 ml). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatogaphy (30% ether/petroleum ether) yielded the title compound (8.43 g, 99% yield) as a colorless oil: IR (CCl4) 3910 (s), 3060 (w), 2960 (s), 2930 (s), 2850 (s), 1450 (m), 1370 (w), 1260 (s), 1100 (s), 900 (m), 840 (s), 780 (s), 750 (s) cm−1; 1H NMR (500 MHz, CDCl3) δ 8.26 (br s, 1H), 7.99 (d, J=7.8 Hz, 1H), 7.64-7.50 (m, 4H), 4.28 (t, J=7.3 Hz, 2H), 3.38 (t, J=7.3 Hz, 2H), 1.29 (s, 2H), −0.43 (s, 6H); 13C NMR (125 MHz, CDCl3) δ 136.08, 127.62, 122.08, 121.75, 119.12, 118.79, 112.84, 111.04, 63.89, 28.98, 25.98, 18.34, −5.29; high resolution mass spectrum (Cl, NH3) m/z 276.1750 [(M+H)+; calcd for C16H25NOSi: 276.1783].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.